Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family. This compound features a quinoline core, which consists of a fused benzene and pyridine ring. The unique structural elements, including a chloro group, an amino group, and a carboxylate ester, contribute to its potential biological activity, making it an interesting target for pharmacological research. The compound is characterized by the following molecular details:
The compound is primarily utilized in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate typically involves several key steps:
This multi-step synthesis allows for precise control over the substitution patterns on the quinoline ring, which is crucial for enhancing biological activity.
The molecular structure of ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate can be represented using various structural formulas:
CCOc1cc2ncc(C(=O)O)c(Nc3ccc(F)c(Cl)c3)c2cc1NThis notation illustrates the arrangement of atoms within the molecule, emphasizing the positions of functional groups such as chloro, amino, and carboxylate.
| Feature | Description |
|---|---|
| Quinoline Core | Bicyclic structure with fused benzene and pyridine rings |
| Chloro Group | Present at position 6 |
| Amino Group | Substituted at position 4 |
| Carboxylate Ester | Attached at position 2 |
These structural characteristics are pivotal for understanding its reactivity and potential interactions with biological targets .
Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate exhibits several notable chemical reactivities:
These reactions enhance its utility in synthetic organic chemistry and medicinal applications.
The mechanism of action for ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is primarily linked to its interactions with specific biological targets:
Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic applications .
The physical and chemical properties of ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Moderate; undergoes hydrolysis and substitution reactions |
These properties are essential for understanding its behavior in various environments and applications .
Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate has several significant applications in scientific research:
Research continues to explore its full potential within these domains.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7